molecular formula C22H23N3O2 B11138010 N-[2-(1H-indol-3-yl)ethyl]-1-(2-methoxyethyl)-1H-indole-6-carboxamide

N-[2-(1H-indol-3-yl)ethyl]-1-(2-methoxyethyl)-1H-indole-6-carboxamide

Cat. No.: B11138010
M. Wt: 361.4 g/mol
InChI Key: ROTGNYKDBNWVNI-UHFFFAOYSA-N
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Description

N-[2-(1H-indol-3-yl)ethyl]-1-(2-methoxyethyl)-1H-indole-6-carboxamide is a complex organic compound that features an indole structure Indole derivatives are known for their wide range of biological activities and are often found in natural products and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1H-indol-3-yl)ethyl]-1-(2-methoxyethyl)-1H-indole-6-carboxamide typically involves the coupling of tryptamine derivatives with carboxylic acids or their derivatives. One common method is the use of N,N’-dicyclohexylcarbodiimide (DCC) as a dehydrating agent to facilitate the formation of the amide bond . The reaction conditions often include:

    Solvent: Dichloromethane or dimethylformamide

    Temperature: Room temperature to slightly elevated temperatures

    Time: Several hours to overnight

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The use of DCC or other coupling agents would be optimized to minimize waste and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1H-indol-3-yl)ethyl]-1-(2-methoxyethyl)-1H-indole-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding oxides.

    Reduction: Can be reduced to form corresponding amines.

    Substitution: Can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Use of oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Use of reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Use of nucleophiles like amines or alcohols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may yield amines.

Scientific Research Applications

N-[2-(1H-indol-3-yl)ethyl]-1-(2-methoxyethyl)-1H-indole-6-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Used in the development of new materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-[2-(1H-indol-3-yl)ethyl]-1-(2-methoxyethyl)-1H-indole-6-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound may modulate these targets’ activity, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(1H-indol-3-yl)ethyl]-1-(2-methoxyethyl)-1H-indole-6-carboxamide is unique due to its specific structural features, which may confer distinct biological activities and chemical reactivity compared to other indole derivatives.

Properties

Molecular Formula

C22H23N3O2

Molecular Weight

361.4 g/mol

IUPAC Name

N-[2-(1H-indol-3-yl)ethyl]-1-(2-methoxyethyl)indole-6-carboxamide

InChI

InChI=1S/C22H23N3O2/c1-27-13-12-25-11-9-16-6-7-17(14-21(16)25)22(26)23-10-8-18-15-24-20-5-3-2-4-19(18)20/h2-7,9,11,14-15,24H,8,10,12-13H2,1H3,(H,23,26)

InChI Key

ROTGNYKDBNWVNI-UHFFFAOYSA-N

Canonical SMILES

COCCN1C=CC2=C1C=C(C=C2)C(=O)NCCC3=CNC4=CC=CC=C43

Origin of Product

United States

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